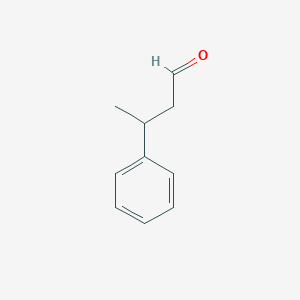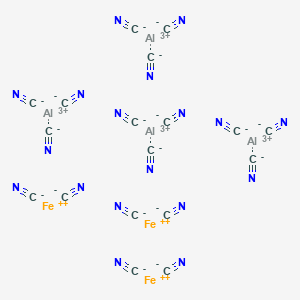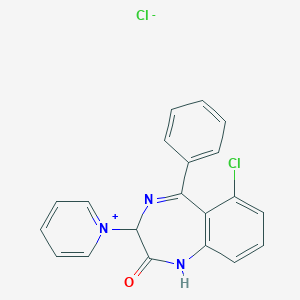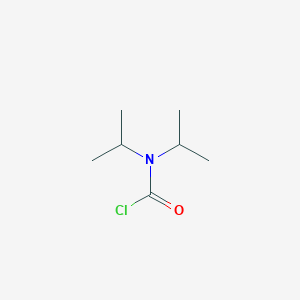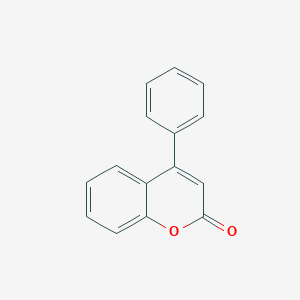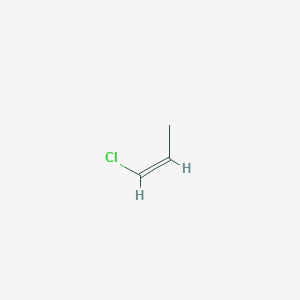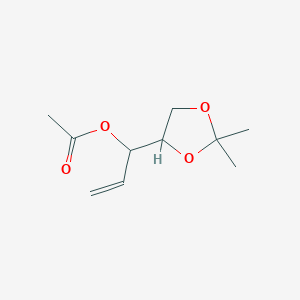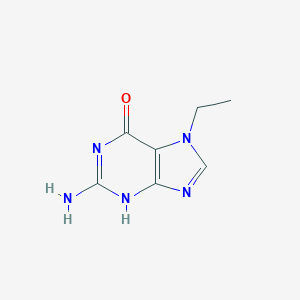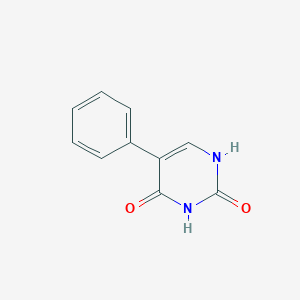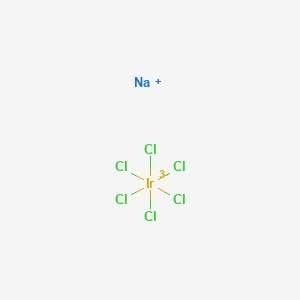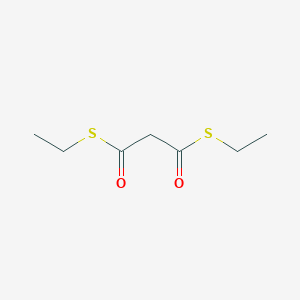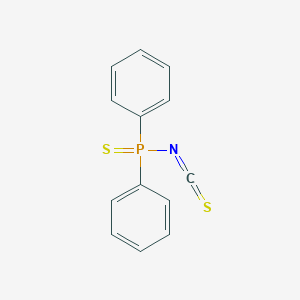
Diphenylphosphinothioyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylphosphinothioyl isothiocyanate (DPTI) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a versatile molecule that has been used in the synthesis of various organic compounds and has also been studied for its biological properties.
Wissenschaftliche Forschungsanwendungen
Diphenylphosphinothioyl isothiocyanate has been used in a variety of applications in scientific research. One of the most significant uses of Diphenylphosphinothioyl isothiocyanate is in the synthesis of organic compounds. It is used as a reagent in the preparation of thioamides, isothiocyanates, and thioureas. Diphenylphosphinothioyl isothiocyanate has also been studied for its biological properties and has shown potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
The mechanism of action of Diphenylphosphinothioyl isothiocyanate is not fully understood. However, it is believed that Diphenylphosphinothioyl isothiocyanate inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Diphenylphosphinothioyl isothiocyanate has also been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Diphenylphosphinothioyl isothiocyanate has been shown to have both biochemical and physiological effects. Biochemically, Diphenylphosphinothioyl isothiocyanate has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. Physiologically, Diphenylphosphinothioyl isothiocyanate has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Diphenylphosphinothioyl isothiocyanate in lab experiments is its versatility. It can be used in the synthesis of various organic compounds and has also been studied for its biological properties. However, one of the limitations of using Diphenylphosphinothioyl isothiocyanate is its highly reactive nature. It must be handled with care and precautions must be taken to ensure the safety of researchers.
Zukünftige Richtungen
There are many potential future directions for the study of Diphenylphosphinothioyl isothiocyanate. One area of research could be the development of new anticancer agents based on the structure of Diphenylphosphinothioyl isothiocyanate. Another area of research could be the synthesis of new organic compounds using Diphenylphosphinothioyl isothiocyanate as a reagent. Additionally, further research could be conducted to better understand the mechanism of action of Diphenylphosphinothioyl isothiocyanate and its potential applications in other fields.
Conclusion:
Diphenylphosphinothioyl isothiocyanate is a versatile molecule that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Diphenylphosphinothioyl isothiocyanate and its applications in scientific research.
Synthesemethoden
The synthesis of Diphenylphosphinothioyl isothiocyanate involves the reaction of diphenylphosphine with sulfur and carbon disulfide followed by the reaction with thiophosgene. The reaction yields a yellow crystalline solid that is highly reactive and must be handled with care.
Eigenschaften
CAS-Nummer |
16523-56-1 |
|---|---|
Produktname |
Diphenylphosphinothioyl isothiocyanate |
Molekularformel |
C13H10NPS2 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
isothiocyanato-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H10NPS2/c16-11-14-15(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H |
InChI-Schlüssel |
BURBFXMRJHUQTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C=S |
Kanonische SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C=S |
Synonyme |
Diphenylphosphinothioyl isothiocyanate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)
